Flumioxazin

Catalog No.
S528139
CAS No.
103361-09-7
M.F
C19H15FN2O4
M. Wt
354.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flumioxazin

CAS Number

103361-09-7

Product Name

Flumioxazin

IUPAC Name

2-(7-fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-4,5,6,7-tetrahydroisoindole-1,3-dione

Molecular Formula

C19H15FN2O4

Molecular Weight

354.3 g/mol

InChI

InChI=1S/C19H15FN2O4/c1-2-7-21-15-9-14(13(20)8-16(15)26-10-17(21)23)22-18(24)11-5-3-4-6-12(11)19(22)25/h1,8-9H,3-7,10H2

InChI Key

FOUWCSDKDDHKQP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in common organic solvents
In water, 1.79 mg/l @ 25 °C
1.79 mg/L @ 25 °C (exp)

Synonyms

7-fluoro-6-((3,4,5,6-tetrahydro)phthalimido)-4-(2-propynyl)-1,4-benzoxazin-3(2 H)-one, flumioxazin, S 53482, S-53482

Canonical SMILES

C#CCN1C(=O)COC2=CC(=C(C=C21)N3C(=O)C4=C(C3=O)CCCC4)F

The exact mass of the compound Flumioxazin is 354.1016 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5.05e-06 msoluble in common organic solventsin water, 1.79 mg/l @ 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Phthalimides - Supplementary Records. It belongs to the ontological category of benzoxazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Flumioxazin (CAS: 103361-09-7) is a highly active N-phenylphthalimide herbicide that functions by inhibiting protoporphyrinogen oxidase (PPO), a critical enzyme in chlorophyll and heme biosynthesis. For agricultural procurement and formulation development, flumioxazin is prioritized for its potent pre-emergence and early post-emergence broadleaf weed control capabilities. Unlike legacy herbicides that require high application volumes, flumioxazin operates effectively at exceptionally low grams-per-hectare rates. Furthermore, its distinct physicochemical profile—characterized by extremely low water solubility and a moderate soil half-life—makes it a strategic choice for minimizing groundwater leaching and reducing rotational crop carryover risks, ensuring high-performance residual weed control across diverse agronomic systems [1].

Substituting flumioxazin with other in-class PPO inhibitors, such as sulfentrazone or fomesafen, fundamentally alters the environmental and operational risk profile of the formulated product. While these alternatives share the same mode of action, they exhibit significantly higher soil persistence and water solubility. For instance, sulfentrazone's extended soil half-life (often exceeding 70 days) imposes severe plant-back restrictions for rotational crops, limiting grower flexibility. Additionally, the higher water solubility of alternatives like fomesafen increases the likelihood of the active ingredient leaching out of the critical weed germination zone during heavy rainfall, leading to premature efficacy failure. Consequently, replacing flumioxazin compromises the delicate balance between reliable residual weed control and rapid environmental dissipation, directly impacting end-user yield and regulatory compliance [1].

Accelerated Soil Dissipation Reduces Carryover Risk

Field dissipation studies comparing residual herbicides demonstrate that flumioxazin exhibits a significantly shorter soil half-life (DT50) than competing PPO inhibitors. In a comparative trial, flumioxazin demonstrated a DT50 of 21.1 days, whereas fomesafen and sulfentrazone recorded DT50 values of 45.6 days and 70.8 days, respectively [1].

Evidence DimensionSoil Half-Life (DT50)
Target Compound DataFlumioxazin: 21.1 days
Comparator Or BaselineSulfentrazone: 70.8 days; Fomesafen: 45.6 days
Quantified DifferenceFlumioxazin dissipates 3.3x faster than sulfentrazone and 2.1x faster than fomesafen.
ConditionsField conditions, Tennessee soil, simple first-order (SFO) kinetics.

A shorter half-life minimizes rotational crop restrictions and carryover liability while maintaining sufficient pre-emergence efficacy.

Ultra-Low Water Solubility Ensures Root-Zone Retention

The physicochemical properties of flumioxazin inherently protect it from excessive leaching during heavy rainfall events. Flumioxazin possesses a water solubility of just 1.79 mg/L, which is drastically lower than alternative residual herbicides such as fomesafen (50 mg/L) and metribuzin (1,100 mg/L)[1]. This low solubility ensures the active ingredient remains bound in the upper soil profile where weed seeds germinate.

Evidence DimensionWater Solubility (mg/L)
Target Compound DataFlumioxazin: 1.79 mg/L
Comparator Or BaselineFomesafen: 50 mg/L; Metribuzin: 1,100 mg/L
Quantified DifferenceFlumioxazin is ~28x less soluble than fomesafen and ~614x less soluble than metribuzin.
ConditionsStandard physicochemical characterization at room temperature.

Procuring flumioxazin ensures the formulated herbicide resists wash-out during heavy rain, maintaining consistent weed control and reducing groundwater contamination.

Superior Dose-Efficiency in Broadleaf Weed Suppression

Flumioxazin requires significantly less active ingredient per hectare to achieve commercial weed control compared to legacy herbicides. In trials targeting Galinsoga parviflora in Oxisol soils, flumioxazin achieved an 80% growth reduction (GR80) at an application rate of just 4.03 g a.i./ha. In stark contrast, oxyfluorfen required 54 g a.i./ha, and linuron required 101.23 g a.i./ha to achieve the same level of suppression [1].

Evidence DimensionApplication Rate for 80% Growth Reduction (GR80)
Target Compound DataFlumioxazin: 4.03 g a.i./ha
Comparator Or BaselineOxyfluorfen: 54 g a.i./ha; Linuron: 101.23 g a.i./ha
Quantified DifferenceFlumioxazin achieves equivalent control at ~1/13th the dose of oxyfluorfen and ~1/25th the dose of linuron.
ConditionsPre-emergence application on Oxisol soil cultivated with garlic, measured at 21 days after emergence.

The exceptionally low application rate drastically reduces raw material procurement volumes, formulation costs, and logistical burdens for manufacturers.

High-Rainfall Agricultural Geographies

Due to its ultra-low water solubility (1.79 mg/L), flumioxazin is the optimal choice for pre-emergence formulations deployed in regions prone to heavy seasonal rainfall, as it resists leaching out of the weed germination zone far better than fomesafen or metribuzin [1].

Rapid-Rotation Cropping Systems

Flumioxazin's relatively short soil half-life (DT50 ~ 21 days) makes it the preferred PPO inhibitor for intensive multi-crop rotations, avoiding the severe plant-back restrictions associated with long-lasting alternatives like sulfentrazone [2].

Ultra-Low-Volume Herbicide Formulations

Because it achieves 80% weed growth reduction at single-digit gram-per-hectare rates (e.g., 4.03 g a.i./ha for specific broadleaf weeds), flumioxazin is highly suited for concentrated, low-volume dry flowable (WG) or suspension concentrate (SC) formulations, optimizing packaging and transport costs [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Light tan powdered solid
Yellow-brown powder
Yellow brown solid (technical); Light brown solid (end-use)

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Exact Mass

354.10158513 Da

Monoisotopic Mass

354.10158513 Da

Heavy Atom Count

26

Density

1.5136 g/ml @ 20 °C

LogP

2.55 (LogP)
log Kow = 2.55 @ 20 °C

Odor

Slight (end-use)

Appearance

Solid powder

Melting Point

201-204 °C
201 - 204 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L0PX7OGI22

GHS Hazard Statements

H360D: May damage the unborn child [Danger Reproductive toxicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Herbicides

Mechanism of Action

Mode of action: Herbicide, absorbed by foliage & germinating seedlings. Acts, in the presence of light & oxygen, by inducing massive accumulation of porphyrins, & enhancing peroxidation of membrane lipids, which leads to irreversible damage of the membrane function & structure of susceptible plants.

Vapor Pressure

2.41X10-6 mm Hg @ 25 °C

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

103361-09-7

Absorption Distribution and Excretion

/In rats after oral dose/ GI tract absorption >90% at 1 mg/kg & up to 50% at 100 mg/kg. At least 97% recovery in feces & urine 7 days after dosing. Highest levels of residues (36-49 ppb) in blood cells at low dose & 2800-3000 ppb at high dose (RBC levels > plasma). In addition to untransformed parent, 7 metabolites identified in urine & feces (38-46% for low dose & about 71% at high dose).
/Rat/ males dosed with suspension of 50 /Valor/ WDG formulation in water at 0.02, 0.20 or 1.0 mg/rat (0.002, 0.020 or 0.100 sq cm. At 0.02 mg/rat, absorption ranged from 0.48% at 0.5 hr to 5.46% at 24 hr. At 0.2 mg/rat, absorption ranged from 0.007% at 0.5 hr to 0.74% at 24 hr. At 1.0 mg/rat, absorption ranged from 0.004% at 0.5 hr to 10.47% at 24 hr. Females dosed with 200 or 800 mg/kg b.w. Dermal absorption for 200 & 800 mg/kg was 3.9 & 8.0% by 48 hr after initiation of treatment for 6 hr. Blood levels at 6-24 hr after dermal dosing with 200 mg/kg were similar to those obtained at 2-6 hr after oral dosing with 1 mg/kg. Blood levels at 6-24 hr after dermal dosing with 800 mg/kg were similar to those obtained at 2-6 hr after oral dosing with 30 mg/kg.

Wikipedia

Flumioxazin

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)

General Manufacturing Information

Registered for use on soybeans and peanuts. ... One application is allowed per season.

Stability Shelf Life

Stable under normal storage conditions.

Dates

Last modified: 08-15-2023
1: Takaku T, Nagahori H, Sogame Y. Metabolism and physiologically based pharmacokinetic modeling of flumioxazin in pregnant animals. Toxicol Appl Pharmacol. 2014 Jun 15;277(3):242-9. doi: 10.1016/j.taap.2014.03.022. Epub 2014 Apr 6. PubMed PMID: 24717917.
2: Lu L, Yang L, Cai H, Zhang L, Lin Z, Guo L, Qiu B, Chen G. Determination of flumioxazin residue in food samples through a sensitive fluorescent sensor based on click chemistry. Food Chem. 2014 Nov 1;162:242-6. doi: 10.1016/j.foodchem.2014.04.061. Epub 2014 Apr 24. PubMed PMID: 24874382.
3: Park H, Kim J, Kwon E, Kim TH. Crystal structure of flumioxazin. Acta Crystallogr E Crystallogr Commun. 2015 Sep 17;71(Pt 10):o768. doi: 10.1107/S2056989015017223. eCollection 2015 Oct 1. PubMed PMID: 26594468; PubMed Central PMCID: PMC4647385.
4: Shibata A, Kodaka R, Fujisawa T, Katagi T. Degradation of flumioxazin in illuminated water-sediment systems. J Agric Food Chem. 2011 Oct 26;59(20):11186-95. doi: 10.1021/jf202542v. Epub 2011 Sep 29. PubMed PMID: 21919467.
5: Xie L, Zheng H, Ye W, Qiu S, Lin Z, Guo L, Qiu B, Chen G. Novel colorimetric molecular switch based on copper(I)-catalyzed azide-alkyne cycloaddition reaction and its application for flumioxazin detection. Analyst. 2013 Jan 21;138(2):688-92. doi: 10.1039/c2an36023c. PubMed PMID: 23188065.
6: Lu ZB, Wang Y, Yu P, Liu YL, Xu W. [Study on the residual dynamics of flumioxazin in soybean and soil]. Se Pu. 2000 Mar;18(2):145-7. Chinese. PubMed PMID: 12541592.
7: Ferrell JA, Vencill WK. Gas chromatographic/mass spectrometric determination of flumioxazin extracted from soil and water. J AOAC Int. 2004 Jan-Feb;87(1):56-9. PubMed PMID: 15084087.
8: Ferrell JA, Vencill WK. Flumioxazin soil persistence and mineralization in laboratory experiments. J Agric Food Chem. 2003 Jul 30;51(16):4719-21. PubMed PMID: 14705902.
9: Saladin G, Clément C, Magné C. Stress effects of flumioxazin herbicide on grapevine ( Vitis vinifera L.) grown in vitro. Plant Cell Rep. 2003 Aug;21(12):1221-7. Epub 2003 Jun 18. PubMed PMID: 12819925.
10: Alister C, Rojas S, Gómez P, Kogan M. Dissipation and movement of flumioxazin in soil at four field sites in Chile. Pest Manag Sci. 2008 May;64(5):579-83. doi: 10.1002/ps.1533. PubMed PMID: 18200616.
11: Ferrell JA, Vencill WK, Xia K, Grey TL. Sorption and desorption of flumioxazin to soil, clay minerals and ion-exchange resin. Pest Manag Sci. 2005 Jan;61(1):40-6. PubMed PMID: 15593072.
12: Bigot A, Fontaine F, Clément C, Vaillant-Gaveau N. Effect of the herbicide flumioxazin on photosynthetic performance of grapevine (Vitis vinifera L.). Chemosphere. 2007 Apr;67(6):1243-51. Epub 2006 Dec 20. PubMed PMID: 17184818.
13: Castro AJ, Saladin G, Bézier A, Mazeyrat-Gourbeyre F, Baillieul F, Clément C. The herbicide flumioxazin stimulates pathogenesis-related gene expression and enzyme activities in Vitis vinifera. Physiol Plant. 2008 Nov;134(3):453-63. doi: 10.1111/j.1399-3054.2008.01151.x. Epub 2008 Jul 31. PubMed PMID: 18636988.
14: Saladin G, Magné C, Clément C. Impact of flumioxazin herbicide on growth and carbohydrate physiology in Vitis vinifera L. Plant Cell Rep. 2003 Apr;21(8):821-7. Epub 2003 Mar 6. PubMed PMID: 12789529.
15: Kwon JW, Armbrust KL, Grey TL. Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions. Pest Manag Sci. 2004 Sep;60(9):939-43. PubMed PMID: 15382510.
16: Geoffroy L, Frankart C, Eullaffroy P. Comparison of different physiological parameter responses in Lemna minor and Scenedesmus obliquus exposed to herbicide flumioxazin. Environ Pollut. 2004 Sep;131(2):233-41. PubMed PMID: 15234090.
17: Lin L, Ye G, Xie L, Lan F, Wu W, Jin B. [Determination of flumioxazin residue in foods using gas chromatography-mass spectrometry]. Se Pu. 2008 May;26(3):318-21. Chinese. PubMed PMID: 18724667.
18: Saladin G, Magné C, Clément C. Effects of flumioxazin herbicide on carbon nutrition of Vitis vinifera L. J Agric Food Chem. 2003 Jul 2;51(14):4017-22. PubMed PMID: 12822940.
19: Kawamura S, Kato T, Fantel AG. Close link between protoporphyrin IX accumulation and developmental toxicity induced by N-phenylimide herbicides in rats. Birth Defects Res B Dev Reprod Toxicol. 2014 Dec;101(6):429-37. doi: 10.1002/bdrb.21133. Epub 2014 Dec 4. PubMed PMID: 25475126.
20: Saladin G, Magné C, Clément C. Stress reactions in Vitis vinifera L. following soil application of the herbicide flumioxazin. Chemosphere. 2003 Oct;53(3):199-206. PubMed PMID: 12919779.

Explore Compound Types